2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, and their modulation can have significant effects on human behavior and physiology.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 can affect various biochemical pathways. In particular, it can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Additionally, it may inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
The compound’s pharmacokinetic properties were predicted in silico .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multiple steps. One common method involves the reaction of isoindoline-1,3-dione with a piperazine derivative under controlled conditions. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, which is often carried out using a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Piperazine derivatives: Compounds with a piperazine ring are often used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to the presence of the cyclopropylsulfonyl group, which can impart specific biological activities and enhance the compound’s stability and solubility. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-15(11-20-16(22)13-3-1-2-4-14(13)17(20)23)18-7-9-19(10-8-18)26(24,25)12-5-6-12/h1-4,12H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBTNVDKIWLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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